[Ala20]-beta-Amyloid (1-42)

Alzheimer's disease oxidative stress protein carbonylation

[Ala20]-beta-Amyloid (1-42), also designated Aβ(1-42)F20A, is a synthetic 42-residue peptide in which the native phenylalanine at position 20 is replaced by alanine. This single-residue substitution resides within the central hydrophobic cluster (residues 17–21) that governs the peptide's aggregation propensity, β-sheet nucleation kinetics, and oxidative neurotoxicity profile.

Molecular Formula
Molecular Weight 4438
Cat. No. B1578863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ala20]-beta-Amyloid (1-42)
Molecular Weight4438
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is [Ala20]-beta-Amyloid (1-42) and Why It Matters for Alzheimer's Research Procurement


[Ala20]-beta-Amyloid (1-42), also designated Aβ(1-42)F20A, is a synthetic 42-residue peptide in which the native phenylalanine at position 20 is replaced by alanine. This single-residue substitution resides within the central hydrophobic cluster (residues 17–21) that governs the peptide's aggregation propensity, β-sheet nucleation kinetics, and oxidative neurotoxicity profile [1]. The F20A variant serves as a critical structure–activity relationship (SAR) probe to dissect the role of the Phe20 aromatic side chain in long-distance electron transfer from Met35 to N-terminal Cu(II) and in the stabilization of the α-helical fold that must unfold before pathogenic fibril assembly proceeds [2]. Because the F20A modification attenuates—but does not abolish—both oxidative stress markers and fibril formation capacity relative to wild-type Aβ(1-42), this peptide is routinely procured as a mechanistically informative comparator in Alzheimer's disease (AD) target-validation studies and aggregation inhibitor screening campaigns.

Why Wild-Type Aβ(1-42) or Other Point Mutants Cannot Substitute for [Ala20]-beta-Amyloid (1-42) in Controlled Experimental Designs


Wild-type Aβ(1-42), familial Alzheimer's disease (fAD) mutants (e.g., E22G Arctic, E22Q Dutch, E22K Italian, D23N Iowa), and alternative position-20 substitutions (F20L, F20Y, F20Cha) each produce distinct aggregation kinetics, oligomer speciation, and neuronal toxicity signatures [1]. Unlike the F20A variant, wild-type Aβ(1-42) and most fAD mutants retain the aromatic Phe20 side chain that facilitates long-distance electron transfer to Cu(II), contributing to robust protein oxidation and lipid peroxidation in primary neuronal cultures [2]. Conversely, non-aromatic substitutions at position 20 (e.g., F20Cha) severely decelerate fibrillation kinetics yet preserve fibril morphology, confounding interpretation of structure–toxicity relationships [3]. The F20A variant uniquely occupies a middle ground: it partially reduces oxidative damage and mitochondrial dysfunction while maintaining sufficient aggregation competence to serve as a nuanced comparator. Procurement of the correct position-20 analog is therefore essential for experiments designed to isolate the contribution of Phe20 aromaticity and hydrophobicity to Aβ pathogenicity, particularly in studies testing the Met35-to-Cu(II) electron-transfer hypothesis.

Quantitative Differential Evidence for [Ala20]-beta-Amyloid (1-42) Versus Wild-Type Aβ(1-42) and Related Position-20 Variants


Cellular Protein Oxidation: Aβ(1-42)F20A vs. Wild-Type Aβ(1-42) in Primary Rat Cortical Neurons

In a direct head-to-head comparison using primary embryonic rat cortical neuron cultures (18-day Sprague-Dawley), Aβ(1-42)F20A at 10 µM induced protein carbonyl formation—a quantitative index of protein oxidation—to a significantly lesser extent than equimolar wild-type Aβ(1-42). Both peptides were pre-incubated for 24 h at 37 °C before 24 h neuronal exposure [1]. Slot-blot immunochemical detection with anti-DNP antibody revealed that the F20A substitution did not abolish protein oxidation but consistently reduced the carbonyl signal intensity compared to wild-type Aβ(1-42). Pretreatment of neurons with vitamin E (100 µM) inhibited protein oxidation induced by both peptides, confirming the oxidative nature of the damage [1].

Alzheimer's disease oxidative stress protein carbonylation

Mitochondrial Dysfunction: MTT Reduction Assay Comparing Aβ(1-42)F20A and Wild-Type Aβ(1-42)

In the same primary neuronal culture system, mitochondrial function was assessed by the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reduction assay. Both 10 µM Aβ(1-42) and 10 µM Aβ(1-42)F20A produced a significant decrease in MTT reduction compared to untreated control neurons (*p < 0.02, ANOVA, n = 4) [1]. However, Aβ(1-42)F20A consistently caused a smaller decrement in MTT reduction than wild-type Aβ(1-42), indicating partial preservation of mitochondrial metabolic activity. The statistical comparison between the two peptide treatment groups did not reach significance, meaning the F20A variant impairs mitochondrial function with a magnitude that is directionally but not statistically distinct from wild-type Aβ(1-42) under these experimental conditions [1].

Alzheimer's disease mitochondrial toxicity MTT assay

Lipid Peroxidation: 4-Hydroxynonenal (HNE) Levels in Aβ(1-42)F20A- vs. Wild-Type Aβ(1-42)-Treated Neurons

Lipid peroxidation was measured via 4-hydroxynonenal (HNE) protein adduct immunoreactivity in primary rat cortical neurons treated with 10 µM of either peptide for 24 h [1]. Wild-type Aβ(1-42) produced a pronounced increase in HNE immunoreactivity compared to untreated controls, consistent with extensive membrane lipid peroxidation. Aβ(1-42)F20A also elevated HNE levels above control but to a lesser extent than wild-type Aβ(1-42). Pretreatment with vitamin E (100 µM) attenuated HNE accumulation for both peptides, confirming the lipid peroxidation nature of the signal. The F20A substitution therefore partially—but not completely—protects neuronal membranes from Aβ-induced lipid peroxidative damage [1].

Alzheimer's disease lipid peroxidation 4-hydroxynonenal

Copper(II) Reduction Capacity: Aβ(1-42)F20A vs. Wild-Type Aβ(1-42)

The ability of Aβ peptides to reduce Cu(II) to Cu(I) was quantified using a bathocuproine disulfonate (BCA) colorimetric assay. In a cell-free system containing peptide (10 µM), Cu(II) (25 µM), and BCA (250 µM) in PBS (pH 8.0, 1 h at 37 °C), Cu(I) concentration was calculated from absorbance at 562 nm using the molar absorptivity ε = 7700 M⁻¹ cm⁻¹ [1]. Wild-type Aβ(1-42) robustly reduced Cu(II) to Cu(I). Aβ(1-42)F20A also reduced Cu(II) but generated a measurably lower Cu(I) concentration compared to the wild-type peptide. Critically, the F20A substitution did not abolish Cu(II) reduction, indicating that electron transfer pathways independent of Phe20 also contribute to Cu(II) reduction by Aβ(1-42) [1]. Ascorbate (10 µM) served as a positive control.

Alzheimer's disease copper binding redox chemistry

α-Helical Stability of the Central Helix: V18A/F19A/F20A Triple Mutant vs. Wild-Type Aβ by Molecular Dynamics Simulation

Molecular dynamics (MD) simulations of the Aβ central helix (residues 13–26) in explicit water demonstrated that the V18A/F19A/F20A triple mutant (MA) exhibits significantly higher α-helical conformational stability than wild-type (WT) Aβ [1]. Quantitatively, the MA mutant retained helical backbone hydrogen bonds throughout a substantial fraction of the simulation trajectory and refolded into helical conformations multiple times, whereas WT Aβ completely unfolded via a defined three-step mechanism: (1) loss of α-helical backbone H-bonds, (2) strong nonpolar sidechain interactions, and (3) strong polar sidechain interactions [1]. The MA mutant did not completely unfold, primarily because step 1 was suppressed. In control simulations, the V18L/F19L/F20L mutant (ML) also exhibited enhanced helical stability, but the stabilizing mechanism differed—the leucine substitutions retained hydrophobicity while the alanine substitutions increased intrinsic helical propensity of the three residues [1]. This provides computational evidence that the F20A component contributes to helix stabilization by increasing α-helical propensity rather than by altering hydrophobicity.

Alzheimer's disease molecular dynamics α-helix stability

Fibrillation Kinetics: Single-Site Phe20 Mutants vs. Wild-Type Aβ40 by ThT Fluorescence Assay

A comparative ThT fluorescence study of Aβ40 variants with single-site mutations at Phe20 or Gly33 revealed that Phe20 substitutions drastically alter fibrillation kinetics while leaving global fibril structure largely unchanged [1]. For wild-type Aβ40 under standardized conditions (30 µM peptide, pH 7.4, 37 °C with shaking), the lag time was 7.3 ± 2.4 h and the characteristic time to reach half-maximal ThT fluorescence (t₁/₂) was 9.0 ± 2.0 h [1]. The Phe20Tyr mutant exhibited significantly decreased lag and characteristic times compared to wild-type Aβ40, while the Phe20Cha (cyclohexylalanine) variant showed markedly slower fibrillation kinetics [1]. Although F20A was not explicitly included in this panel, the data establish a class-level inference: the identity of the residue at position 20 governs fibrillation kinetics, with aromatic (Tyr), cationic (Lys), and bulky aliphatic (Cha) substitutions each producing distinct kinetic signatures. The F20A variant, bearing a small non-aromatic side chain, is expected to produce an intermediate kinetic phenotype between Phe20Tyr and Phe20Cha, consistent with its partially attenuated aggregation observed in qualitative electron microscopy assessments .

Alzheimer's disease fibrillation kinetics thioflavin T

Optimal Research and Industrial Application Scenarios for [Ala20]-beta-Amyloid (1-42)


Dissecting the Met35–Phe20–Cu(II) Electron-Transfer Hypothesis in Aβ Neurotoxicity

The F20A variant is ideally suited as a negative-control peptide in experiments testing the hypothesis that long-distance electron transfer from Met35 through Phe20 to Cu(II) at the N-terminus drives Aβ-induced oxidative stress. Because the F20A substitution replaces the aromatic Phe20 side chain—proposed to serve as the electron-transfer conduit—with a non-aromatic alanine, researchers can directly compare oxidative damage endpoints (protein carbonyls, HNE, MTT reduction) between wild-type Aβ(1-42) and the F20A variant. The 2004 Boyd-Kimball study demonstrated that F20A reduces but does not eliminate Cu(II) reduction, lipid peroxidation, protein oxidation, and mitochondrial dysfunction, indicating that alternative electron-transfer pathways also operate [1]. This partial attenuation profile makes F20A a more informative comparator than mutations that completely abolish toxicity, as it enables dissection of Phe20-dependent and Phe20-independent oxidative stress mechanisms.

Screening Aggregation Inhibitors Targeting the Central Helix Unfolding Step

The enhanced α-helical stability of the F20A-containing central helix—demonstrated by MD simulations showing that the V18A/F19A/F20A mutant resists complete unfolding and refolds into helical conformations multiple times [2]—provides a validated structural platform for screening small molecules or peptides that stabilize the Aβ central helix. Inhibitors that further increase helical stability or delay unfolding would be expected to suppress fibril nucleation. The F20A variant serves as a positive-control baseline of enhanced helical stability against which inhibitor potency can be calibrated. Procuring the F20A peptide alongside wild-type Aβ(1-42) enables a two-point calibration curve for helix-stabilization assays.

Structure–Toxicity Relationship Studies Decoupling Fibril Formation from Neuronal Damage

The class-level evidence from Phe20 mutational scanning indicates that residues at position 20 modulate fibrillation kinetics without altering mature fibril architecture [3]. Combined with the direct oxidative stress comparisons available for the F20A variant [1], this peptide enables experiments designed to decouple the kinetics of fibril formation from the extent of neuronal oxidative damage. Researchers can compare F20A with wild-type Aβ(1-42) and with faster-nucleating fAD mutants (e.g., E22G Arctic, E22K Italian) to determine whether toxicity correlates with aggregation rate, oligomer conformation, or specific residue-dependent chemical reactivity—a critical distinction for prioritizing drug targets in AD.

Metal-Catalyzed ROS Generation Assays: Cu(II)/Cu(I) Redox Cycling

The F20A variant's attenuated but preserved Cu(II) reduction capacity [1] makes it a valuable tool in cell-free assays quantifying metal-catalyzed reactive oxygen species (ROS) generation. By comparing Cu(I) production rates between wild-type Aβ(1-42), F20A, and Cu(II)-binding-deficient mutants (e.g., H6A, H13A, H14A), researchers can construct a quantitative hierarchy of electron-transfer pathway contributions—Phe20-dependent vs. Phe20-independent vs. histidine-coordination-dependent—to Aβ-mediated ROS production. This experimental design directly informs the development of metal-chelating therapeutic strategies.

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